Fmoc-L-2-Furylalanine

Description

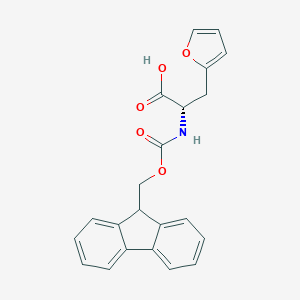

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO5/c24-21(25)20(12-14-6-5-11-27-14)23-22(26)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20H,12-13H2,(H,23,26)(H,24,25)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXDCHXGNUFBRC-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CO4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CO4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370317 | |

| Record name | Fmoc-L-2-Furylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159611-02-6 | |

| Record name | Fmoc-L-2-Furylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-L-2-furylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Fmoc-L-2-Furylalanine

Introduction: The Strategic Importance of Fmoc-L-2-Furylalanine in Peptide Synthesis and Drug Discovery

This compound is a non-canonical amino acid derivative that has garnered significant interest within the realms of peptide chemistry and pharmaceutical development.[1][] Its unique structural feature, a furan ring appended to the alanine side chain, imparts distinct conformational properties and potential for novel molecular interactions within synthetic peptides.[1][] The incorporation of this building block can influence peptide structure, stability, and biological activity, making it a valuable tool for designing peptidomimetics and novel therapeutic agents.[] The fluorenylmethyloxycarbonyl (Fmoc) protecting group provides a stable, base-labile amine protection essential for solid-phase peptide synthesis (SPPS), allowing for its sequential and controlled incorporation into peptide chains.[1][3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a technical resource for researchers and drug development professionals to facilitate its effective application.

Core Physicochemical Characteristics

A thorough understanding of the fundamental physicochemical properties of this compound is critical for its proper handling, storage, and application in synthetic workflows. These properties dictate its behavior in various solvent systems and reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 159611-02-6 | [1][] |

| Molecular Formula | C22H19NO5 | [1][][4] |

| Molecular Weight | 377.39 g/mol (also reported as 377.4 g/mol ) | [1][][4][5] |

| Appearance | White to off-white or slightly yellowish powder/solid.[1][] | [1][] |

| Melting Point | 123 - 126 °C[1], 129.7 °C[][6] | [1][][6] |

| Solubility | Slightly soluble in DMSO and Methanol.[6][7] Moderately soluble with a LogS of -5.3.[8] | [6][7][8] |

| Purity | ≥ 97%, ≥ 99% (Assay/HPLC)[1][] | [1][] |

| Storage Conditions | Store at 0 - 8 °C[1], 2-8°C[][6][7], or ambient temperature in a dry, sealed container.[6][7] | [1][][6][7] |

| Optical Rotation | [a]D20 = -10 ± 2° | [1] |

Expert Insights: The observed variation in melting point may be attributed to different polymorphic forms or the presence of minor impurities. It is crucial for researchers to characterize the specific lot of material being used. The limited solubility in common organic solvents necessitates careful consideration when preparing solutions for peptide coupling reactions.

Analytical Characterization: A Framework for Quality Control

Ensuring the identity and purity of this compound is paramount for the successful synthesis of high-quality peptides. A multi-pronged analytical approach is recommended for comprehensive characterization.

Workflow for Analytical Characterization

Caption: A typical workflow for the analytical characterization of this compound.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Objective: To determine the purity of this compound and identify any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 30% to 100% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm (for the Fmoc group).

-

Sample Preparation: Dissolve a small amount of the sample in a minimal amount of acetonitrile and dilute with the initial mobile phase composition.

-

Data Analysis: Integrate the peak areas to calculate the percentage purity.

Causality Behind Experimental Choices: The use of a C18 column is standard for separating moderately polar to nonpolar compounds like Fmoc-amino acids. The TFA in the mobile phase acts as an ion-pairing agent to improve peak shape. The UV detection at 265 nm is optimal for the highly chromophoric Fmoc group, ensuring sensitive detection.[3]

2. Mass Spectrometry (MS) for Identity Confirmation

-

Objective: To confirm the molecular weight of this compound.

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

-

Sample Introduction: Infuse the sample solution directly or couple the MS to an HPLC system.

-

Ionization Mode: Positive or negative ion mode.

-

Data Analysis: Look for the [M+H]+ or [M-H]- ion corresponding to the calculated molecular weight (377.39).

Trustworthiness of the Protocol: ESI-MS is a soft ionization technique that provides accurate molecular weight information with minimal fragmentation, making it highly reliable for confirming the identity of the target compound.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Objective: To confirm the chemical structure of this compound.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).

-

Experiments: 1H NMR and 13C NMR.

-

Data Analysis: The resulting spectra should be consistent with the expected chemical shifts and coupling constants for the protons and carbons in the molecule. The presence of signals corresponding to the furan ring, the alanine backbone, and the Fmoc group will confirm the structure.

Authoritative Grounding: The characteristic chemical shifts for the Fmoc group are well-documented in the literature, providing a reliable reference for spectral interpretation.[9][10]

Considerations in Peptide Synthesis

The unique furan moiety of this compound requires special attention during the final cleavage and deprotection steps of peptide synthesis.

Potential Side Reactions During Deprotection

References

- 1. chemimpex.com [chemimpex.com]

- 3. chempep.com [chempep.com]

- 4. peptide.com [peptide.com]

- 5. This compound | C22H19NO5 | CID 2734451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 159611-02-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound CAS#: 159611-02-6 [m.chemicalbook.com]

- 8. 159611-02-6 | Fmoc-3-(2-Furyl)-Ala-OH | Carboxylic Acids | Ambeed.com [ambeed.com]

- 9. This compound | 159611-02-6 [chemicalbook.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

Synthesis and purification methods for Fmoc-L-2-Furylalanine.

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-L-2-Furylalanine

Foreword: The Strategic Value of Unnatural Amino Acids

In the landscape of modern drug discovery and peptide chemistry, the incorporation of unnatural amino acids (UAAs) has transitioned from a niche academic pursuit to a cornerstone of therapeutic innovation.[][2] These custom-designed building blocks expand the chemical diversity available to scientists, enabling the creation of peptides and proteins with enhanced stability, novel functionalities, and improved pharmacological profiles.[3][4] Among these, this compound stands out as a versatile derivative, prized for the unique structural and electronic properties conferred by its furan ring.[5]

This guide provides a comprehensive, field-proven framework for the synthesis, purification, and characterization of this compound. It is designed for researchers and drug development professionals who require not just a protocol, but a deep, causal understanding of the entire workflow. We will move beyond rote steps to explore the critical decision-making processes that ensure a high-yield, high-purity synthesis, transforming theoretical chemistry into a reliable and reproducible laboratory-scale process.

Part 1: The Synthesis of this compound: A Mechanistic Approach

The core of the synthesis lies in the nucleophilic attack of the amino group of L-2-Furylalanine on an activated Fmoc (9-fluorenylmethoxycarbonyl) moiety.[6] The choice of activating agent and reaction conditions is paramount to maximizing yield while minimizing the formation of difficult-to-remove impurities.

Choosing the Right Tools: Fmoc-Cl vs. Fmoc-OSu

Two primary reagents are employed for Fmoc protection: 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).

-

Fmoc-Cl: Highly reactive and cost-effective. However, its high reactivity can lead to the formation of Fmoc-oligopeptides, which are notoriously difficult to separate from the desired product.[7] This side reaction occurs when a newly formed Fmoc-amino acid reacts with another amino acid molecule before the reaction is complete.

-

Fmoc-OSu: The preferred reagent for high-purity synthesis.[7][8] It exhibits greater selectivity for the primary amine, significantly reducing the risk of oligopeptide formation.[7] The succinimide byproduct is also generally easier to remove during work-up. While more expensive, the investment is often justified by simplified purification and higher final purity.

For the purposes of this guide, we will focus on the more robust Fmoc-OSu-based protocol, which provides a self-validating system for achieving high purity.

Experimental Protocol: Fmoc Protection of L-2-Furylalanine

This protocol is adapted from established methodologies for Fmoc-amino acid synthesis.[7][9]

Step 1: Silylation of L-2-Furylalanine

-

Action: Suspend L-2-Furylalanine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (2.2 eq).

-

Causality: The free amino acid has poor solubility in anhydrous organic solvents. MSTFA is a powerful silylating agent that converts both the amine and carboxylic acid groups into their trimethylsilyl (TMS) derivatives.[7][10] This transient protection dramatically increases solubility, creating a homogeneous reaction environment and preventing the use of aqueous bases that can promote side reactions. The reaction is refluxed until the solution becomes clear, indicating complete silylation.

Step 2: N-Acylation with Fmoc-OSu

-

Action: Cool the clear solution to room temperature. Add a solution of Fmoc-OSu (1.0 eq) in anhydrous CH₂Cl₂ dropwise over 15-20 minutes. Stir at room temperature.

-

Causality: The silylated amine is a potent nucleophile that readily attacks the carbonyl carbon of Fmoc-OSu.[10] The reaction is performed under neutral, anhydrous conditions, which is a key advantage of this method as it prevents the formation of Fmoc-oligopeptide impurities.[7] The progress is monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of Fmoc-OSu is complete.

Step 3: Desilylation and Product Formation

-

Action: Upon reaction completion, add methanol (MeOH) to the mixture and stir for 30 minutes.

-

Causality: Methanol quantitatively cleaves the TMS esters and TMS-protected amine, regenerating the free carboxylic acid and the desired N-Fmoc protected product. This step is efficient and generates volatile byproducts (e.g., methoxytrimethylsilane), simplifying the subsequent work-up.[7]

Step 4: Work-up and Isolation

-

Action: Evaporate the solvent under reduced pressure. To the resulting residue, add water and stir. Acidify the aqueous slurry to pH 2 with 1N HCl. If a solid precipitates, it is collected by filtration and washed with water until the filtrate is neutral. If an oil forms, extract the mixture with ethyl acetate, wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Causality: Acidification protonates the carboxylate, rendering the this compound insoluble in the aqueous phase and allowing for its isolation by filtration or extraction.[7][9] The choice between filtration and extraction depends on the physical nature of the crude product. Thorough washing is critical to remove residual acids and salts.

Caption: Synthesis workflow for this compound.

Part 2: Purification Strategies: Achieving Excellence in Purity

The purity of Fmoc-amino acids is a critical quality attribute, as impurities can directly translate into failed couplings or the generation of deletion sequences during Solid-Phase Peptide Synthesis (SPPS).[11][12] A purity of >99% is the standard for demanding applications.

| Purification Method | Principle | Ideal For | Limitations |

| Recrystallization | Differential solubility of the product and impurities in a chosen solvent system at varying temperatures. | Removing process-related impurities with different polarity and structure from the target compound. | Ineffective for impurities with similar solubility profiles (e.g., diastereomers, oligopeptides). Can lead to "oiling out." |

| Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase. | Separating complex mixtures and impurities with similar polarities. High resolution is achievable. | More time-consuming and solvent-intensive than recrystallization. Requires careful optimization of the mobile phase. |

Protocol 1: Purification by Recrystallization

Recrystallization is often the most efficient method for purifying Fmoc-amino acids, provided a suitable solvent system can be identified.[12]

Step 1: Solvent System Selection

-

Action: Experiment with small quantities of crude product to find a solvent pair. Ideal systems include ethyl acetate/hexane, toluene, or ethanol/water.[12][13] The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room or low temperatures.

-

Causality: The principle relies on creating a supersaturated solution of the desired compound upon cooling, from which pure crystals will nucleate and grow, leaving impurities behind in the mother liquor.

Step 2: Dissolution and Crystallization

-

Action: Dissolve the crude this compound in a minimal volume of the hot solvent (e.g., toluene at 50°C).[12] Once fully dissolved, allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

-

Causality: Slow cooling is essential for the formation of well-ordered, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

Step 3: Isolation and Drying

-

Action: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold solvent to remove any adhering mother liquor.

-

Causality: Washing with cold solvent minimizes the redissolving of the purified product while effectively removing surface impurities. The purified product is then dried under vacuum at a moderate temperature (e.g., 50°C) to remove residual solvent.[12]

Protocol 2: Purification by Flash Column Chromatography

When recrystallization fails to yield the desired purity, or for removing structurally similar impurities, flash column chromatography is the method of choice.[14]

Step 1: Column Packing and Equilibration

-

Action: Prepare a slurry of silica gel in the initial mobile phase (e.g., hexane/ethyl acetate). Pack the column and equilibrate by flushing with several column volumes of the eluent.

-

Causality: Proper packing and equilibration ensure a uniform stationary phase, preventing channeling and band broadening, which leads to poor separation.

Step 2: Sample Loading and Elution

-

Action: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane, and adsorb it onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the column. Elute with a solvent system, such as a gradient of hexane/ethyl acetate containing 1% acetic acid.[14]

-

Causality: Dry loading often results in sharper bands and better separation. The addition of acetic acid to the mobile phase is critical; it keeps the carboxylic acid of the product protonated, preventing it from interacting ionically with the acidic silica gel, which would otherwise cause significant band tailing.[14]

Step 3: Fraction Collection and Analysis

-

Action: Collect fractions and analyze them by TLC. Combine the pure fractions.

-

Causality: TLC allows for rapid identification of the fractions containing the pure product. Fractions of intermediate purity can be combined and re-purified if necessary. The solvent is then removed from the pooled fractions by rotary evaporation to yield the purified product.

Caption: General purification and quality control workflow.

Part 3: Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable. It provides the definitive validation of both chemical identity and purity, ensuring the material is fit for its intended purpose.

| Technique | Purpose | Key Parameters & Expected Results |

| RP-HPLC | Chemical Purity Assessment | Column: C18; Mobile Phase: Gradient of Acetonitrile/Water + 0.1% TFA; Detection: 265 nm.[11] Result: A single major peak with purity >99%. |

| Chiral HPLC | Enantiomeric Purity (L vs. D) | Column: Chiral Stationary Phase (CSP); Mobile Phase: e.g., Hexane/Isopropanol + 0.1% TFA.[15][16] Result: A single peak corresponding to the L-enantiomer. |

| ¹H NMR | Structural Confirmation | Solvent: CDCl₃ or DMSO-d₆. Result: Characteristic peaks for Fmoc aromatic protons (~7.3-7.8 ppm), furan ring protons, and alanine backbone protons.[17][18] |

| Mass Spec (MS) | Molecular Weight Verification | Mode: ESI+. Result: A peak corresponding to [M+H]⁺ at approximately 378.4 g/mol .[17] |

HPLC Purity Assessment: A Deeper Look

High-Performance Liquid Chromatography is the gold standard for purity determination.[11]

-

Chemical Purity (RP-HPLC): This method separates the target compound from synthesis-related impurities. A typical protocol involves a C18 column with a linear gradient from 5% to 95% acetonitrile in water (both containing 0.1% trifluoroacetic acid, TFA) over 20 minutes, with UV detection at 265 nm, the absorbance maximum of the Fmoc group.[9][11]

-

Enantiomeric Purity (Chiral HPLC): The presence of the undesired D-enantiomer can lead to the formation of diastereomeric peptides that are difficult to separate.[11] Chiral HPLC, using a specialized chiral stationary phase, is essential to confirm enantiomeric purity.[15][19]

Conclusion

The successful synthesis of high-purity this compound is an enabling step for advanced peptide synthesis and drug development. The process, while detailed, is highly reliable when grounded in a mechanistic understanding of each step. By selecting the appropriate Fmoc-reagent (Fmoc-OSu), employing an anhydrous silylation-acylation strategy, and applying rigorous purification and analytical validation, researchers can confidently produce material that meets the stringent requirements of modern chemical biology. This guide serves as a blueprint for achieving that standard of excellence.

References

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. bitesizebio.com [bitesizebio.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. omizzur.com [omizzur.com]

- 9. benchchem.com [benchchem.com]

- 10. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. ajpamc.com [ajpamc.com]

- 13. CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 14. This compound | 159611-02-6 [chemicalbook.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. rsc.org [rsc.org]

- 17. This compound | C22H19NO5 | CID 2734451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. scienceopen.com [scienceopen.com]

- 19. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]

Spectroscopic Characterization of Fmoc-L-2-Furylalanine: A Technical Guide for Researchers

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

Introduction: The Significance of Fmoc-L-2-Furylalanine in Peptide Science

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics. These modifications can enhance proteolytic stability, improve receptor binding affinity, and introduce novel functionalities. This compound, with its aromatic furan side chain, offers a unique structural motif that can participate in various non-covalent interactions and serve as a versatile synthetic handle for further chemical modifications.[1][2] Its application in the synthesis of peptides with tailored properties makes a thorough understanding of its analytical characterization essential for ensuring the fidelity of the final peptide product.[1]

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for orthogonal protection schemes.[3] The accurate spectroscopic identification of this compound is the first critical step in any synthetic workflow that utilizes this building block. This guide aims to provide the necessary framework for this identification process.

Molecular Structure and Properties

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid | [4] |

| CAS Number | 159611-02-6 | [4] |

| Molecular Formula | C₂₂H₁₉NO₅ | [4] |

| Molecular Weight | 377.39 g/mol | [4] |

| Monoisotopic Mass | 377.126323 Da | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[3]

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR data for this compound.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters:

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment (zg30).

-

Spectral width: ~16 ppm.

-

Number of scans: 16-64 (depending on sample concentration).

-

Relaxation delay (d1): 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse program (zgpg30).

-

Spectral width: ~220 ppm.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay (d1): 2 seconds.

-

Predicted ¹H NMR Spectral Data

Disclaimer: The following ¹H NMR data is predicted based on the known structure and typical chemical shifts of the constituent functional groups. Actual experimental values may vary.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.8 | br s | 1H | COOH | The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift. |

| ~7.90 | d | 2H | Fmoc H-4, H-5 | Aromatic protons of the fluorenyl group adjacent to the fused ring system. |

| ~7.72 | d | 2H | Fmoc H-1, H-8 | Aromatic protons of the fluorenyl group. |

| ~7.55 | t | 1H | Furan H-5 | The proton on the furan ring adjacent to the oxygen.[5][6] |

| ~7.42 | t | 2H | Fmoc H-3, H-6 | Aromatic protons of the fluorenyl group. |

| ~7.33 | t | 2H | Fmoc H-2, H-7 | Aromatic protons of the fluorenyl group. |

| ~6.35 | dd | 1H | Furan H-4 | Furan ring proton.[5][6] |

| ~6.10 | d | 1H | Furan H-3 | Furan ring proton adjacent to the side chain attachment point.[5][6] |

| ~4.50 | m | 1H | CαH | The alpha-proton of the amino acid backbone. |

| ~4.30 | m | 2H | Fmoc CH₂ | The methylene protons of the Fmoc protecting group. |

| ~4.25 | t | 1H | Fmoc H-9 | The methine proton of the fluorenyl group. |

| ~3.20 | m | 2H | CβH₂ | The beta-protons of the amino acid side chain. |

Predicted ¹³C NMR Spectral Data

Disclaimer: The following ¹³C NMR data is predicted based on the known structure and typical chemical shifts of the constituent functional groups. Actual experimental values may vary.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~173.0 | COOH | Carboxylic acid carbonyl carbon. |

| ~156.5 | Fmoc C=O | Carbonyl carbon of the Fmoc carbamate. |

| ~152.0 | Furan C-2 | Carbon of the furan ring attached to the side chain.[7][8] |

| ~144.0 | Fmoc C-4a, C-4b | Quaternary carbons of the fluorenyl group. |

| ~142.5 | Furan C-5 | Carbon of the furan ring adjacent to the oxygen.[7][8] |

| ~141.0 | Fmoc C-8a, C-9a | Quaternary carbons of the fluorenyl group. |

| ~128.0 | Fmoc C-1, C-8 | Aromatic carbons of the fluorenyl group. |

| ~127.5 | Fmoc C-4, C-5 | Aromatic carbons of the fluorenyl group. |

| ~125.5 | Fmoc C-2, C-7 | Aromatic carbons of the fluorenyl group. |

| ~120.5 | Fmoc C-3, C-6 | Aromatic carbons of the fluorenyl group. |

| ~110.5 | Furan C-4 | Furan ring carbon.[7][8] |

| ~107.0 | Furan C-3 | Furan ring carbon.[7][8] |

| ~66.0 | Fmoc CH₂ | Methylene carbon of the Fmoc group. |

| ~55.0 | Cα | Alpha-carbon of the amino acid backbone. |

| ~47.0 | Fmoc C-9 | Methine carbon of the fluorenyl group. |

| ~30.0 | Cβ | Beta-carbon of the amino acid side chain. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns.[9]

Experimental Protocol for Mass Spectrometry Data Acquisition

The following is a generalized protocol for acquiring mass spectrometry data for this compound.

Instrumentation:

-

An electrospray ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10-100 µM) in a suitable solvent such as acetonitrile or methanol, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

Data Acquisition Parameters:

-

Ionization Mode: Positive ion mode is typically used for the analysis of Fmoc-amino acids to observe the protonated molecule [M+H]⁺.

-

MS Scan Range: A range of m/z 100-1000 is generally sufficient to observe the parent ion and its major fragments.

-

MS/MS Fragmentation: For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the isolated [M+H]⁺ ion. Collision-induced dissociation (CID) is a common fragmentation method.

Predicted Mass Spectrometry Data and Fragmentation Analysis

The expected monoisotopic mass of this compound is 377.1263 Da.[4] In positive ion ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 378.1336.

Table 4: Predicted ESI-MS Fragmentation of this compound [M+H]⁺

| m/z | Proposed Fragment | Rationale |

| 378.13 | [M+H]⁺ | Protonated parent molecule. |

| 200.08 | [M+H - C₈H₇O]⁺ | Loss of the furfuryl group. |

| 179.08 | [C₁₄H₁₁]⁺ | The fluorenylmethyl cation, a characteristic fragment of the Fmoc group. |

| 156.08 | [M+H - C₁₅H₁₂O₂]⁺ | Loss of the Fmoc-oxy group. |

The fragmentation of the Fmoc group is a well-characterized process and can serve as a diagnostic marker for the presence of this protecting group.

Caption: A plausible fragmentation pathway for protonated this compound in ESI-MS/MS.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characterization of this compound. While experimentally derived public data is scarce, the predicted NMR and MS data presented herein, grounded in established spectroscopic principles, offer a robust framework for researchers to identify and verify the quality of this important synthetic building block. The detailed experimental protocols further empower scientists to generate their own high-quality analytical data, ensuring the integrity and success of their peptide synthesis endeavors. It is always recommended to acquire experimental data on your specific batch of material and compare it with the predicted values and data from commercial suppliers.

References

- 1. A direct method for the synthesis of orthogonally protected furyl- and thienyl- amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 159611-02-6 [chemicalbook.com]

- 4. This compound | C22H19NO5 | CID 2734451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Furan(110-00-9) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. spectrabase.com [spectrabase.com]

- 9. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-L-2-Furylalanine: Commercial Availability, Synthesis Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Unnatural Amino Acids in Peptide Science

The twenty proteinogenic amino acids form the fundamental basis of life, yet the quest to enhance the therapeutic properties of peptides has led researchers to explore beyond nature's toolkit. Unnatural amino acids (UAAs), like Fmoc-L-2-Furylalanine, are pivotal in this endeavor.[1][2][3] Their incorporation can significantly improve a peptide's stability, receptor affinity, and pharmacokinetic profile.[4] The furan ring of 2-Furylalanine, in particular, introduces unique structural and electronic properties, making it a valuable building block for novel peptide-based therapeutics and biomaterials.[5] This guide serves as a comprehensive resource for the effective utilization of this compound in your research.

Commercial Availability and Supplier Landscape

This compound (CAS No. 159611-02-6) is readily available from a variety of chemical suppliers.[3][6][7] When selecting a supplier, it is crucial to consider factors such as purity, available quantities, and the quality of accompanying technical documentation. Below is a comparative table of prominent suppliers.

| Supplier | Purity | Available Quantities | Notes |

| Sigma-Aldrich | ≥97% | Gram scale | Offers detailed safety and handling information.[8] |

| Chem-Impex | ≥99% (Assay) | Gram to bulk scale | Provides detailed product specifications, including optical rotation.[1][5] |

| BOC Sciences | ≥99% (HPLC) | Gram to bulk scale | Offers comprehensive technical data, including physical properties like density and melting point.[5][] |

| Aapptec | Lot-specific | 1g, 5g, bulk orders | Provides a certificate of analysis with lot-specific data.[10][11] |

| TCI Chemicals | min. 96.0% to min. 98.0% | 200mg, 1g | Provides specific optical rotation data.[12] |

| Parchem | Inquire | Inquire | Specialty chemical supplier.[6] |

| ChemicalBook | Varies by supplier | Kilogram scale available from some vendors | A marketplace with multiple suppliers, purity and pricing can vary.[2][13] |

| ChemNet | Varies by supplier | Varies | Connects with various Chinese manufacturers and suppliers.[3] |

| STA PHARMACEUTICAL US LLC (WuXi TIDES) | Inquire | 5g | Available through distributors like Fisher Scientific.[4] |

Note: This table is not exhaustive and researchers should always request a certificate of analysis for their specific lot.

Physicochemical Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is essential for its successful application.

| Property | Value | Source |

| CAS Number | 159611-02-6 | [1][3][5][7][8][10][12] |

| Molecular Formula | C22H19NO5 | [1][5][7][10] |

| Molecular Weight | 377.4 g/mol | [1][5][7][10] |

| Appearance | White to off-white or slightly yellowish powder | [1][5] |

| Melting Point | 123 - 126 °C (Lit.) | [1] |

| Optical Rotation | [a]D20 = -10 ± 2 ° (c=1 in DMF) | [1][12] |

| Storage | 0 - 8 °C | [1][5] |

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Protocol

The incorporation of this compound into a peptide sequence follows the standard principles of Fmoc-based solid-phase peptide synthesis (SPPS).[13][14][15][16] However, the furan moiety necessitates special considerations, particularly during the final cleavage and deprotection step.[6]

General SPPS Workflow

The overall workflow for SPPS is cyclical, involving the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol for Incorporation of this compound

This protocol is designed for a standard laboratory-scale synthesis.

Materials:

-

Fmoc-protected amino acid resin (e.g., Rink Amide or Wang resin)

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine)

-

Dichloromethane (DCM)

-

Cleavage cocktail (see section 4.3 for specific recommendations)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and an activating agent like HBTU (3-5 equivalents) in DMF.

-

Add DIEA (6-10 equivalents) to the solution and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Rationale: Using an excess of the amino acid and coupling reagents drives the reaction to completion. HBTU is a common and efficient coupling reagent that minimizes racemization.[16]

-

-

Washing: Drain the coupling solution and wash the resin extensively with DMF (5-7 times) to remove unreacted reagents and byproducts.

-

Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection: A Critical Step for Furylalanine-Containing Peptides

The furan ring of 2-Furylalanine is susceptible to degradation under standard strong acid cleavage conditions, particularly in the presence of common cation scavengers like ethanedithiol.[6] This can lead to the formation of byproducts, such as bis-dithioacetals.[6]

Optimized Cleavage Cocktail:

To minimize side reactions, a modified cleavage cocktail is recommended:

-

Trifluoroacetic acid (TFA): 94%

-

Water: 2.5%

-

Triisopropylsilane (TIS): 2.5%

-

3,6-Dioxa-1,8-octanedithiol (DODT): 1%

Rationale: TIS is an effective scavenger for protecting groups like trityl and Pbf. The inclusion of water and DODT has been shown to suppress the degradation of the furan ring during TFA-mediated cleavage.[6]

Cleavage Procedure:

-

After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

-

Add the chilled, freshly prepared cleavage cocktail to the resin.

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Centrifuge or filter to collect the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

-

Dry the crude peptide under vacuum.

Unique Properties Conferred by 2-Furylalanine

The incorporation of 2-Furylalanine can impart several beneficial properties to a peptide:

-

Structural Rigidity: The planar furan ring can introduce conformational constraints, which may lead to a more defined secondary structure and enhanced receptor binding.

-

Increased Proteolytic Stability: The non-natural side chain can hinder recognition by proteases, thereby increasing the peptide's half-life in biological systems.[4][17]

-

Modulation of Physicochemical Properties: The furan moiety can alter the hydrophobicity and electronic properties of the peptide, potentially improving its solubility and membrane permeability.[2]

-

Versatile Chemical Handle: The furan ring can participate in various chemical reactions, such as Diels-Alder cycloadditions, allowing for further modification and conjugation of the peptide.

Conclusion

This compound is a commercially accessible and valuable tool for peptide chemists and drug developers. While its incorporation into peptides via SPPS is generally straightforward, careful consideration of the cleavage conditions is paramount to preserving the integrity of the furan ring. The unique structural and chemical properties imparted by 2-Furylalanine offer exciting opportunities for the design of novel peptides with enhanced therapeutic potential.

References

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 4. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C22H19NO5 | CID 2734451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 10. chem.uci.edu [chem.uci.edu]

- 11. peptide.com [peptide.com]

- 12. This compound | 159611-02-6 [chemicalbook.com]

- 13. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 15. peptide.com [peptide.com]

- 16. chempep.com [chempep.com]

- 17. Beneficial Impacts of Incorporating the Non-Natural Amino Acid Azulenyl-Alanine into the Trp-Rich Antimicrobial Peptide buCATHL4B - PMC [pmc.ncbi.nlm.nih.gov]

The Furan Motif: A Versatile Tool for Probing and Modulating Biological Systems - A Technical Guide to Furyl-Containing Amino Acids

Introduction: Beyond the Canonical Twenty - The Rise of Furyl-Containing Amino Acids

In the landscape of chemical biology and drug discovery, the twenty canonical amino acids form the fundamental alphabet of life. However, the quest for novel biological functions and therapeutic modalities has driven researchers to look beyond this natural repertoire. Unnatural amino acids (UAAs) have emerged as powerful tools to augment the chemical diversity of peptides and proteins, enabling the introduction of novel functionalities, enhanced stability, and tailored biological activities.[1][2] Among the diverse array of UAAs, those containing the furan moiety have garnered significant interest due to their unique electronic, steric, and photoreactive properties.

The furan ring, a five-membered aromatic heterocycle, is not merely a passive structural element. Its electron-rich nature and ability to participate in various chemical transformations make it a versatile functional group.[3] When incorporated into the side chain of an amino acid, the furan motif can serve as a fluorescent probe to report on the local microenvironment, a photo-activated crosslinker to capture transient biomolecular interactions, a conformational constraint to modulate peptide secondary structure, and a key pharmacophore in the design of novel therapeutics.[4] This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of furyl-containing amino acids, offering researchers, scientists, and drug development professionals a comprehensive resource to harness the potential of these remarkable building blocks.

I. The Furyl-Amino Acid Toolkit: Synthesis of Key Building Blocks

The journey into the applications of furyl-containing amino acids begins with their synthesis. A variety of synthetic routes have been developed to access these valuable building blocks, with a primary focus on producing orthogonally protected derivatives suitable for solid-phase peptide synthesis (SPPS).[5]

Synthesis of Commercially Available Furyl-Alanines

The most commonly utilized furyl-containing amino acids are 3-(2-furyl)-L-alanine and 3-(3-furyl)-L-alanine. The Fmoc-protected versions of these amino acids are commercially available, facilitating their direct incorporation into peptide sequences using standard SPPS protocols.[6][7][8][9] The general availability of these reagents has significantly lowered the barrier to entry for researchers wishing to explore the utility of the furan motif.

De Novo Synthesis of Novel Furyl-Containing Amino Acids

For applications requiring tailored properties, the de novo synthesis of novel furyl-amino acid derivatives is essential. This allows for the introduction of substituents on the furan ring to modulate its electronic and steric characteristics, or the variation of the linker between the furan and the amino acid backbone.

A general and direct method for the synthesis of orthogonally protected 5-membered heteroaromatic amino acids, including furyl-alanines, has been reported, providing a flexible approach to novel building blocks.[5] Furthermore, cascade acid-catalyzed reactions of 2-methylfuran with α,β-unsaturated carbonyl compounds have been utilized to create functionalized furan-containing building blocks that can be further elaborated into amino acids.[10]

Experimental Protocol: A General Approach to Fmoc-Protection of a Furyl-Amino Acid

The following protocol outlines a general procedure for the N-terminal protection of a synthesized furyl-amino acid with the Fmoc group, a crucial step for its use in SPPS.

-

Dissolution: Dissolve the free furyl-amino acid (1 equivalent) in a 10% aqueous solution of sodium carbonate (Na₂CO₃).

-

Cooling: Cool the solution in an ice bath with stirring.

-

Addition of Fmoc-Cl: Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1 equivalent) in dioxane dropwise to the cooled amino acid solution over approximately 50-60 minutes.

-

Reaction: Allow the mixture to stir at 0°C for 1 hour and then at room temperature for 12-15 hours.

-

Work-up: Pour the reaction mixture into water and extract with a non-polar organic solvent (e.g., ether) to remove unreacted Fmoc-Cl and byproducts.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with concentrated hydrochloric acid (HCl), which will precipitate the Fmoc-protected amino acid.

-

Extraction: Extract the acidified aqueous layer with an organic solvent such as ethyl acetate.

-

Drying and Crystallization: Wash the combined organic layers with water, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. The crude product can be crystallized from a suitable solvent system (e.g., methanol-petroleum ether) to yield the pure Fmoc-furyl-amino acid.

II. Photophysical Properties: The Furan Ring as a Luminescent Reporter

The furan moiety, particularly when part of a larger conjugated system, can impart useful fluorescent properties to amino acids. These intrinsic probes can report on their local environment through changes in their fluorescence emission, a phenomenon known as solvatochromism.[11][12][13][14]

Solvatochromism and Environmental Sensing

The fluorescence quantum yield and emission maximum of peptides containing solvatochromic amino acids can vary significantly with the polarity of the surrounding environment.[11][12] This sensitivity makes them powerful tools for studying protein-protein interactions, membrane binding, and conformational changes. While extensive quantitative photophysical data for simple furyl-alanines is not as readily available as for other fluorophores like tryptophan, the principles of solvatochromism apply. The incorporation of a furyl-amino acid into a peptide sequence allows for the monitoring of changes in the local dielectric constant, providing insights into the binding of the peptide to its target.[6][15]

Table 1: Comparison of Solvatochromic Properties of Different Fluorescent Amino Acids

| Amino Acid Derivative | Excitation (nm) | Emission Range (nm) | Quantum Yield Range | Key Features |

| Tryptophan | ~280 | 320-360 | 0.01 - 0.31 | Sensitive to local environment, but ubiquitous in proteins.[2][16][17][18] |

| 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN) | ~408 | 450-600 | Highly variable ("switch-like") | Large Stokes shift, high chemical stability.[12][14][15] |

| Alared (Nile Red derivative) | ~520 | 550-650 | Broad range | Red-shifted emission for live-cell imaging.[11][13] |

| Furyl-containing amino acids (projected) | UV-Vis | Vis | Environment-dependent | Potential for tailored photophysics through substitution. [19] |

Note: The data for furyl-containing amino acids is projected based on the known properties of furan-containing chromophores and the principles of solvatochromism. Specific values will depend on the exact structure of the amino acid.

III. Photo-activated Crosslinking: Capturing Molecular Interactions in Real-Time

One of the most powerful applications of furyl-containing amino acids is their use as photo-activated crosslinkers. This technique, often referred to as photo-affinity labeling, allows for the covalent trapping of transient interactions between a peptide and its binding partner, providing invaluable structural and functional information.

The Mechanism of Furan Photo-oxidation

Upon exposure to UV light, typically in the presence of a photosensitizer, the furan ring can undergo oxidation to form a reactive electrophilic species. This reactive intermediate can then be intercepted by nearby nucleophilic amino acid residues (such as lysine, cysteine, or histidine) on a target protein, forming a stable covalent bond. This process effectively "freezes" the interaction for subsequent analysis.

Caption: Photo-activation and crosslinking mechanism of a furyl-containing peptide.

Applications in Studying G-Protein Coupled Receptors (GPCRs)

The study of GPCR-ligand interactions is a prime area for the application of furan-based photo-crosslinking.[20][21][22] Due to the often transient nature of these interactions, covalently trapping the ligand in the receptor's binding pocket provides a powerful means to identify binding sites and understand the structural basis of ligand recognition.[23] Peptides containing furyl-alanine can be synthesized and used as probes to map the ligand-binding pockets of their cognate GPCRs.

IV. Modulating Peptide Structure and Function for Drug Discovery

The incorporation of furyl-containing amino acids into peptides can significantly impact their conformational preferences and biological activity, making them valuable tools in drug design.[7]

Conformational Constraints and Peptidomimetics

The steric bulk and defined geometry of the furan ring can act as a "conformational lock," restricting the rotational freedom of the peptide backbone and favoring specific secondary structures.[1][4] This pre-organization of the peptide into a bioactive conformation can lead to enhanced binding affinity and specificity for its target. By replacing flexible residues with furyl-amino acids, researchers can design peptidomimetics with improved pharmacological properties.

Caption: The furyl group can constrain peptide flexibility, favoring a bioactive conformation.

Development of Enzyme Inhibitors

Furyl-containing peptides have shown promise as inhibitors of various enzymes. For example, peptide-based inhibitors of furin, a proprotein convertase involved in numerous pathological processes, have been developed.[24][25][26][27] The furan moiety can be incorporated to optimize interactions with the enzyme's active site, leading to potent and selective inhibition. The design of such inhibitors often involves a combination of rational design and combinatorial chemistry approaches.

V. Practical Considerations for Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of furyl-containing amino acids into peptides via SPPS requires careful consideration of the reaction conditions, particularly during the final cleavage and deprotection step.

Stability of the Furan Ring

The furan ring can be sensitive to strong acidic conditions used for cleavage from the solid support.[28] In the presence of certain cation scavengers, such as ethanedithiol, the furyl group of (2-furyl)-L-alanine can undergo degradation.[28]

Optimized Cleavage Protocols

To minimize the degradation of the furan ring, optimized cleavage cocktails have been developed. The inclusion of water and the use of alternative scavengers like triisopropylsilane (TIS) or 3,6-dioxa-1,8-octanedithiol (DODT) in trifluoroacetic acid (TFA) have been shown to be effective in preserving the integrity of the furyl-containing peptide.[28]

Experimental Protocol: Optimized Cleavage of a Furyl-Containing Peptide from Resin

-

Resin Preparation: After the final Fmoc deprotection and washing steps, thoroughly dry the peptide-resin under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of 94% TFA, 2.5% water, 2.5% DODT, and 1% TIS. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution to cold diethyl ether.

-

Purification and Characterization: Centrifuge the mixture to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether and dry under vacuum. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry (MS).

VI. Future Perspectives and Conclusion

Furyl-containing amino acids represent a versatile and powerful class of unnatural amino acids with broad applications in chemical biology, medicinal chemistry, and materials science. Their utility as fluorescent probes, photo-activated crosslinkers, and conformational constraints has been well-established, and ongoing research continues to expand their toolkit.

Future directions in this field are likely to focus on:

-

Development of Novel Furyl-Amino Acids with Tailored Properties: The synthesis of new derivatives with fine-tuned photophysical and photoreactive properties will enable more sophisticated biological investigations.

-

Expansion of Bioorthogonal Chemistry: The unique reactivity of the furan ring could be further exploited for the development of novel bioorthogonal ligation strategies.[29][30][31][32]

-

Applications in Materials Science: The incorporation of furyl-containing amino acids into peptides and polymers can lead to the development of novel biomaterials with unique properties.[10]

References

- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. omlc.org [omlc.org]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A direct method for the synthesis of orthogonally protected furyl- and thienyl- amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformational Effects on Tryptophan Fluorescence in Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. N-Fmoc-3-(2-furyl)-L-alanine [myskinrecipes.com]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alared: Solvatochromic and Fluorogenic Red Amino Acid for Ratiometric Live-Cell Imaging of Bioactive Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. A versatile amino acid analogue of the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide: a powerful tool for the study of dynamic protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluorescence of Tryptophan in Designed Hairpin and Trp-cage Miniproteins: Measurements of Fluorescence Yields and Calculations by Quantum Mechanical Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Fluorescence Quantum Yields of Tryptophan and Tyrosine | Semantic Scholar [semanticscholar.org]

- 19. Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Furan Cross-Linking Technology for Investigating GPCR-Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Tailored ligands for G-protein coupled receptors • Molecular Drug Design (Head: Prof. Dr. Gerhard Wolber) • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 23. sciencedaily.com [sciencedaily.com]

- 24. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design of peptide inhibitors for furin based on the C‐terminal fragment of histone H1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Cyclic Peptidic Furin Inhibitors Developed by Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. cdn.prod.website-files.com [cdn.prod.website-files.com]

Solubility Characteristics of Fmoc-L-2-Furylalanine: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-L-2-Furylalanine (N-α-(9-Fluorenylmethoxycarbonyl)-L-2-furylalanine), a non-canonical amino acid derivative crucial for the synthesis of novel peptides. As a Senior Application Scientist, this document moves beyond simple data presentation to explain the physicochemical principles governing solubility and provides actionable protocols for laboratory application. We will explore the molecular factors influencing solubility, present qualitative and quantitative data in common organic solvents, and offer detailed methodologies for both determining solubility and optimizing its use in Solid-Phase Peptide Synthesis (SPPS). This guide is intended to equip researchers, scientists, and drug development professionals with the expertise to effectively utilize this unique building block.

Introduction to this compound

This compound is an amino acid derivative widely used in peptide synthesis and drug development.[1] It consists of the L-alanine backbone, a furan ring attached to the β-carbon, and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group. This unique structure allows for the introduction of the furyl moiety into peptide chains, which can impart specific structural constraints, enhance binding affinity, or serve as a chemical handle for further modifications.[1] The Fmoc group is the standard protecting group for the amine terminus in SPPS, enabling a robust and versatile synthesis strategy.[2]

However, the successful incorporation of this compound into a growing peptide chain is critically dependent on its solubility in the solvents used for stock solution preparation and coupling reactions. Like many non-canonical or hydrophobic Fmoc-amino acids, it can present solubility challenges that, if unaddressed, may lead to incomplete couplings, lower yields, and impure products.[3][4] Understanding and controlling its solubility is therefore paramount for successful synthesis.

Physicochemical Properties Governing Solubility

The solubility of this compound is a direct consequence of its molecular structure, which features distinct regions of varying polarity.

-

The Fmoc Group: This large, aromatic, and highly nonpolar moiety dominates the molecule's character. It is the primary driver for solubility in organic solvents but also contributes to aggregation in solution, a common issue with Fmoc-protected amino acids.[3]

-

The Furyl Side Chain: The furan ring is a heterocyclic aromatic group. While it is less hydrophobic than a simple phenyl ring, its overall character is nonpolar, contributing to the molecule's limited aqueous solubility.

-

The Carboxylic Acid: This is the primary polar and ionizable group (predicted pKa ≈ 3.62).[5][6] In its protonated (COOH) form, it can act as a hydrogen bond donor. In its deprotonated (COO-) state (in basic media), it provides a negative charge that can dramatically increase aqueous solubility.

The interplay of the large, hydrophobic Fmoc group and the furyl side chain with the small, polar carboxylic acid group dictates the compound's overall solubility profile: excellent solubility in polar aprotic organic solvents and poor solubility in water and nonpolar aliphatic solvents.

Key Physicochemical Data:

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₂₂H₁₉NO₅ | [1][7] |

| Molecular Weight | 377.39 g/mol | [7][] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 123 - 141 °C (range from sources) | [1][7][] |

| Predicted pKa | ~3.62 |[5][6] |

Solubility Profile in Common Solvents

Direct, experimentally-derived quantitative solubility data for this compound across a wide range of solvents is not extensively published. However, based on supplier data sheets and established principles for similar Fmoc-amino acids, a reliable profile can be constructed.

Table 1: Summary of this compound Solubility

| Solvent | Solvent Type | Qualitative Solubility | Quantitative Data (if available) | Practical Notes |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble / Highly Soluble | Not specified, but expected to be >0.4 M. | The most common solvent for SPPS. High-purity, amine-free DMF should be used as impurities can cause Fmoc deprotection.[2] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Soluble / Highly Soluble | Not specified, but expected to be >0.4 M. | NMP has a higher solvating power for hydrophobic sequences and can be superior to DMF in preventing aggregation.[3][4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble to Soluble | "Slightly Soluble"[5][6][7] | Often used as a co-solvent to enhance the solubility of difficult amino acids in DMF.[3] Can also be used to prepare high-concentration stock solutions.[9] |

| Dichloromethane (DCM) | Nonpolar / Halogenated | Slightly Soluble / Poorly Soluble | Not specified. | Generally a poor solvent for Fmoc-amino acids due to solubility concerns, though used in some SPPS protocols.[4] |

| Methanol (MeOH) | Polar Protic | Slightly Soluble | "Slightly Soluble"[5][6][7] | Limited utility for SPPS coupling reactions but may be used in analytical preparations. |

| Acetonitrile (ACN) | Polar Aprotic | Poorly Soluble | Not specified. | Used with some PEG-based resins but not a primary choice for polystyrene.[2] |

| Water | Polar Protic | Insoluble | Predicted LogS = -6.6 (0.0000948 mg/mL)[10] | Insoluble at neutral or acidic pH due to the hydrophobic Fmoc group. Solubility increases at basic pH (>8) due to deprotonation of the carboxylic acid, but this is incompatible with SPPS. |

| Tetrahydrofuran (THF) | Polar Aprotic | Slightly Soluble / Poorly Soluble | Not specified. | Can be an excellent solvent for coupling reactions when used with PEG-based resins.[2] |

Expert Insights on Solubility Behavior:

The term "Slightly Soluble" from supplier data sheets often indicates that concentrations suitable for analytical purposes (e.g., 1-5 mg/mL) can be achieved, but achieving the high concentrations required for SPPS stock solutions (e.g., 0.2-0.5 M, which is ~75-190 mg/mL) may require intervention. For this compound, full dissolution at high concentrations in pure DMF may be slow. Gentle warming (to ~37°C) or brief sonication are common and effective methods to facilitate dissolution.[3] If precipitation occurs, the addition of a small percentage of DMSO or switching to NMP is a field-proven solution.[3]

Experimental Protocol: Determining Molar Solubility

To generate precise, application-specific solubility data, researchers should perform their own determination. The following equilibrium saturation method is robust and widely applicable.[11]

Materials and Reagents

-

This compound

-

High-purity solvents (e.g., DMF, NMP, DMSO)

-

Analytical balance

-

Vortex mixer and/or ultrasonic bath

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

HPLC system with a UV detector (e.g., monitoring at 265 nm for the Fmoc group)

-

Calibrated micropipettes and vials

Step-by-Step Methodology

-

Prepare a Calibrated Stock Solution: Accurately weigh ~19 mg of this compound and dissolve it in 1.0 mL of the chosen solvent (e.g., DMF) to prepare a stock of known concentration (~50 mM). This will be used to generate an HPLC calibration curve.

-

Generate Calibration Curve: Create a series of dilutions from the stock solution (e.g., 25, 12.5, 6.25, 3.125, 1.56 mM). Inject each standard onto the HPLC and record the peak area. Plot peak area versus concentration to create a linear calibration curve.

-

Prepare Saturated Solutions: In a series of vials, add a fixed volume of solvent (e.g., 1.0 mL).

-

Incremental Addition: To the first vial, add a pre-weighed amount of this compound to achieve a starting concentration (e.g., 0.1 M, or 37.7 mg).[11] Vortex and sonicate until fully dissolved.

-

Increase Concentration: Continue adding the solid in 0.1 M increments to subsequent vials (0.2 M, 0.3 M, etc.) until you identify the concentration at which the solid no longer fully dissolves after vigorous mixing.[11]

-

Equilibration: Take the vial representing the lowest concentration with undissolved solid. Place it in a thermostatic shaker at a controlled temperature (e.g., 25°C) for several hours (or overnight) to ensure the solution reaches equilibrium saturation.

-

Sample Preparation: After equilibration, centrifuge the vial at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet all undissolved solid.

-

Analysis: Carefully take a known volume of the supernatant (e.g., 100 µL) and dilute it with the solvent into the linear range of your calibration curve.

-

Quantification: Inject the diluted sample onto the HPLC. Using the peak area and the calibration curve, determine the precise concentration of the saturated solution. This value represents the quantitative solubility.

Workflow Diagram

Caption: Workflow for quantitative solubility determination.

Practical Implications for Solid-Phase Peptide Synthesis (SPPS)

The choice of solvent based on the solubility of this compound is critical for the efficiency of the coupling step.

-

Stock Solution Preparation: For automated synthesis, stock solutions must remain fully dissolved for extended periods. Given its hydrophobic nature, DMF is a suitable solvent, but NMP should be considered a superior alternative if any precipitation is observed, especially for long or complex sequences.[3][4] Adding 5-10% DMSO to DMF can also be an effective strategy to maintain solubility.[3]

-

On-Resin Aggregation: Hydrophobic residues like Furylalanine can contribute to the aggregation of the growing peptide chain on the solid support.[3] This physically blocks reagents from reaching the reactive N-terminus, leading to failed couplings. Using a more powerful solvating agent like NMP can disrupt these secondary structures and improve reaction outcomes.[2][3]

-

"Magic Mixtures": For exceptionally difficult sequences where aggregation is severe, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) can be employed to maximize solvation of both the peptide chain and the incoming amino acid.[3]

Solvent Selection Decision Logic

Caption: Decision tree for solvent selection in SPPS.

Conclusion

This compound is a valuable building block for peptide chemistry, but its effective use hinges on a thorough understanding of its solubility. Its large, nonpolar Fmoc group dictates a preference for polar aprotic solvents like DMF and NMP. While generally soluble in these media, achieving the high concentrations required for SPPS may necessitate gentle heating, sonication, or the use of stronger solvent systems like NMP or DMF/DMSO mixtures to overcome slow dissolution kinetics and potential aggregation. By applying the principles and protocols outlined in this guide, researchers can confidently handle this compound, ensuring its successful incorporation into complex peptide targets and advancing the frontiers of drug discovery and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. biotage.com [biotage.com]

- 5. This compound | 159611-02-6 [chemicalbook.com]

- 6. This compound CAS#: 159611-02-6 [m.chemicalbook.com]

- 7. 159611-02-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. genscript.com [genscript.com]

- 10. 159611-02-6 | Fmoc-3-(2-Furyl)-Ala-OH | Carboxylic Acids | Ambeed.com [ambeed.com]

- 11. tandfonline.com [tandfonline.com]

Chemical structure and IUPAC name of Fmoc-L-2-Furylalanine.

An In-Depth Technical Guide to Fmoc-L-2-Furylalanine: Structure, Synthesis, and Application in Modern Peptide Chemistry

Authored by a Senior Application Scientist

Abstract

This compound is a non-canonical amino acid derivative that has garnered significant interest within the realms of peptide chemistry and drug discovery. Its unique structural features, conferred by the furan moiety, introduce novel conformational and electronic properties into peptide scaffolds. This guide provides an in-depth examination of this compound, detailing its chemical structure, IUPAC nomenclature, and physicochemical properties. We will explore the foundational principles of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, including its application and cleavage mechanism. Furthermore, this document furnishes detailed, field-proven protocols for the chemical synthesis of this compound and its subsequent incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS). The narrative is tailored for researchers, scientists, and drug development professionals, aiming to provide both theoretical grounding and practical, actionable methodologies.

Chemical Identity and Physicochemical Properties

A thorough understanding of a building block's fundamental properties is a prerequisite for its successful application. This compound is an L-alanine derivative characterized by a furan ring attached to the β-carbon and the presence of the base-labile Fmoc protecting group on the α-amino group.

Chemical Structure and IUPAC Name

The precise chemical identity is critical for regulatory and documentation purposes. The internationally recognized nomenclature provides an unambiguous descriptor of the molecule.

-

IUPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-2-yl)propanoic acid[1][].

-

Common Synonyms: Fmoc-3-(2-furyl)-L-alanine, N-Fmoc-3-(2-furyl)-L-alanine, Fmoc-β-(2-furyl)-Ala-OH[1][3].

Figure 1: 2D Chemical Structure of this compound.

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Data

The physical properties of the amino acid derivative are crucial for handling, storage, and reaction setup. The data presented below has been consolidated from various commercial and database sources.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₁₉NO₅ | [1][4][5] |

| Molecular Weight | 377.39 g/mol | [1][][5] |

| Appearance | White to off-white or slightly yellowish powder/solid | [][4] |

| Melting Point | 123 - 141 °C (range from various sources) | [3][4][6] |

| Optical Rotation | [α]₂₀/D = -10 ± 2° (c=1, DMF) | [3][4] |

| Storage Conditions | 2-8°C, Sealed in dry conditions | [4][6] |

The Chemistry of the Fmoc Protecting Group

The utility of this compound in peptide synthesis is intrinsically linked to the behavior of the Fmoc group. Unlike the acid-labile Boc (tert-butoxycarbonyl) group, the Fmoc group is stable under acidic conditions but is readily removed by a mild base, typically a secondary amine like piperidine. This orthogonality is a cornerstone of modern SPPS, allowing for the selective deprotection of the N-terminus while acid-labile side-chain protecting groups remain intact.

Mechanism of Fmoc Deprotection

The Fmoc deprotection process is a two-step β-elimination reaction.[7]

-

Proton Abstraction: A base, such as piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system. This step is the rate-determining step. The resulting fluorenyl anion is stabilized by the aromaticity of the system, which fulfills Hückel's rule.[8]

-

β-Elimination: The stabilized anion undergoes rapid elimination, cleaving the C-O bond and releasing the free amine of the amino acid, carbon dioxide, and a dibenzofulvene (DBF) intermediate.

-

DBF Adduct Formation: The highly reactive dibenzofulvene is immediately trapped by the excess secondary amine (piperidine) in the solution to form a stable adduct.[7] This final step is crucial as it drives the equilibrium of the reaction towards completion, ensuring quantitative deprotection.[7]

Caption: Workflow of the base-mediated Fmoc deprotection mechanism.

Synthesis of this compound

While this compound is commercially available, understanding its synthesis provides valuable insight into its purity and potential side products. The most common laboratory-scale synthesis involves the protection of the free amino acid, L-2-Furylalanine, or its ester derivative.

Experimental Protocol: Fmoc Protection

This protocol is adapted from established Schotten-Baumann conditions for N-protection of amino acids.[8] It describes the synthesis from the methyl ester of L-2-Furylalanine.[9]

Materials:

-

Methyl (S)-2-amino-3-(furan-2-yl)propanoate

-

Toluene, Dioxane

-

2M Lithium Hydroxide (LiOH) aqueous solution

-

1M Sodium Bicarbonate (NaHCO₃) aqueous solution

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

10% Potassium Bisulfate (KHSO₄) solution

-

Chloroform (CHCl₃) or Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-